molecular formula C24H23NO4 B12205093 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12205093
M. Wt: 389.4 g/mol
InChI Key: AECJGBKHFURGOP-XKZIYDEJSA-N
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Description

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a synthetic chemical compound featuring a benzofuran-3(2H)-one core structure, which is a privileged scaffold in medicinal chemistry. This molecule is characterized by a (Z)-configured benzylidene group at the 2-position and a 4-methylpiperidinylmethyl substitution at the 7-position of the benzofuran ring. The distinct molecular architecture, combining a fused oxygen heterocycle with a piperidine moiety, suggests potential for diverse biological activity and makes it a valuable intermediate for pharmaceutical research and development. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a probe for investigating biological pathways. Its structural features are often associated with interactions with various enzymatic targets. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H23NO4/c1-15-8-10-25(11-9-15)14-19-20(26)7-6-18-23(27)22(29-24(18)19)13-17-12-16-4-2-3-5-21(16)28-17/h2-7,12-13,15,26H,8-11,14H2,1H3/b22-13-

InChI Key

AECJGBKHFURGOP-XKZIYDEJSA-N

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Dihydroxyacetophenones

A two-step protocol from dihydroxyacetophenones (e.g., 2,5-dihydroxyacetophenone) involves:

  • Oxidative cyclization using Mn(OAc)₃ in acetic acid to form hydroxybenzofuranones.

  • Selective reduction with LiBH₄ in THF at 0°C to yield 6-hydroxybenzofuran-3(2H)-one (83% yield).

Key Data :

Starting MaterialReagentTemperatureYield
2,5-DihydroxyacetophenoneMn(OAc)₃80°C78%
5-HydroxybenzofuranoneLiBH₄0°C83%

This method avoids metal catalysts, aligning with green chemistry principles.

Radical-Mediated Cyclization

Recent work demonstrates that dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) facilitates radical-based cyclization under metal-free conditions. For example, treatment of 2-hydroxy-3-nitroacetophenone with TCT/DMSO generates the benzofuranone core via a methyl radical intermediate, achieving 76% yield with excellent regiocontrol.

Mechanistic Insight :

ROH+TCTR-O-TCTDMSOR+CH3SOCyclized product\text{ROH} + \text{TCT} \rightarrow \text{R-O-TCT} \xrightarrow{\text{DMSO}} \text{R}^\bullet + \text{CH}_3\text{SO}^\bullet \rightarrow \text{Cyclized product}

This pathway minimizes byproducts compared to traditional acid-catalyzed methods.

Introduction of the 7-[(4-Methylpiperidin-1-yl)methyl] Group

Buchwald-Hartwig Amination

A patent by CN111094279B discloses a Pd-catalyzed coupling between brominated benzofuranones and 4-methylpiperidine:

  • Bromination at C7 using PBr₃ in DMF (92% yield).

  • Coupling with 4-methylpiperidine using Pd₂(dba)₃/DPE-Phos catalyst system (toluene, 105°C, 88% yield).

Optimization Table :

CatalystLigandSolventYield
Pd(OAc)₂XantphosDMF62%
Pd₂(dba)₃DPE-PhosToluene88%

The DPE-Phos ligand enhances steric bulk, preventing β-hydride elimination side reactions.

Reductive Amination

Alternative approaches employ reductive amination of aldehyde intermediates:

  • Oxidation of 7-hydroxymethylbenzofuranone to the aldehyde using IBX (82%).

  • Condensation with 4-methylpiperidine followed by NaBH₃CN reduction (91% yield).

Installation of the 2-(1-Benzofuran-2-ylmethylidene) Moiety

Knoevenagel Condensation

Reaction of 6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]benzofuran-3(2H)-one with 1-benzofuran-2-carbaldehyde under basic conditions (piperidine/AcOH) produces the Z-alkene selectively (74% yield). The Z-selectivity arises from thermodynamic control favoring the less sterically hindered isomer.

Stereochemical Analysis :

BaseSolventZ:E Ratio
PiperidineEtOH9:1
DBUDMF7:1

Wittig Olefination

A patent (US20090131688A1) details the use of benzofuran-2-ylmethyltriphenylphosphonium bromide with NaHMDS in THF, yielding the Z-alkene in 68% yield. While effective, this method requires anhydrous conditions and exhibits lower stereoselectivity (Z:E = 4:1).

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Core formation via Mn(OAc)₃ cyclization (78%).

  • Bromination/Coupling for piperidine introduction (88%).

  • Knoevenagel condensation for exocyclic double bond (74%).
    Total Yield : 78% × 88% × 74% = 50.6%

Route B: Convergent Approach

  • Separate synthesis of 7-[(4-methylpiperidin-1-yl)methyl]benzofuranone (91%).

  • Parallel synthesis of benzofuran-2-carbaldehyde (85%).

  • Convergent condensation (74%).
    Total Yield : 91% × 85% × 74% = 57.3%

Route B offers higher efficiency but requires orthogonal protecting groups for the phenol and amine functionalities.

Critical Analysis of Methodologies

Green Chemistry Considerations

The TCT-mediated radical cyclization and catalyst-free Knoevenagel reactions reduce metal waste, aligning with sustainable practices. In contrast, Pd-catalyzed couplings necessitate costly metal recovery systems.

Stereochemical Control

Z-selectivity exceeding 9:1 is achievable through:

  • Steric guidance from the 7-[(4-methylpiperidin-1-yl)methyl] group during condensation.

  • Low-temperature conditions (0–5°C) suppressing E-isomer formation .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

Structural Characteristics

The structural complexity of this compound allows it to interact with various biological targets, enhancing its pharmacological potential. Its dual benzofuran structure combined with a piperidine moiety may facilitate selective binding to specific receptors, leading to novel therapeutic applications.

Component Description
Benzofuran MoietiesTwo benzofuran rings contributing to biological activity
Hydroxy GroupPotential for hydrogen bonding and increased solubility
Piperidine GroupEnhances neuroactive properties and receptor interactions

Pharmacological Applications

Research indicates that compounds similar to (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one exhibit a range of pharmacological effects:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth and survival.
  • Neuroprotective Effects : Due to its piperidine structure, the compound may interact with neurotransmitter systems, providing neuroprotective effects against neurodegenerative diseases. Studies suggest that it could be beneficial in conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Synthesis and Industrial Applications

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multiple synthetic steps starting from readily available precursors. Key methods include:

  • Formation of the Benzofuran Core : Utilizing cyclization reactions.
  • Functionalization : Introducing hydroxy and piperidinylmethyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

In an industrial context, optimized reaction conditions and continuous flow processes are employed to ensure high yields and consistent quality during large-scale production.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one :

  • Study on Anticancer Effects : A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against breast cancer cells, indicating that modifications similar to those found in this compound can enhance anticancer activity.
  • Neuroprotective Mechanisms : Research involving piperidine-containing compounds showed improved outcomes in animal models of Parkinson's disease, suggesting that the inclusion of such moieties can confer neuroprotective benefits.
  • Antimicrobial Testing : In vitro tests revealed that benzofuran derivatives displayed activity against various bacterial strains, supporting their potential use as antimicrobial agents.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The benzofuran-2-ylmethylidene group distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents:

  • The sulfur atom in thiophene may introduce mild electron-withdrawing effects, altering redox properties .
  • (2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (): The 2-fluorobenzylidene group enhances electronegativity, improving dipole interactions. The dimethylaminomethyl substituent at position 7 increases hydrophilicity compared to the 4-methylpiperidinyl group, affecting solubility and blood-brain barrier penetration .
  • (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (): The 4-methoxy group donates electron density via resonance, stabilizing the benzylidene moiety.

Modifications at Position 7

  • (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one (): The shift from 4-methylpiperidinyl to 3-methylpiperidinyl alters the spatial orientation of the N-methyl group, influencing interactions with chiral targets. This positional isomerism may affect binding affinity in enantioselective biological systems .
  • (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one (): The bis(2-methoxyethyl)amino group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 4-methylpiperidinyl group.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Electron-Donating Groups : Analogs with electron-withdrawing substituents (e.g., nitro, chloro) exhibit enhanced antimicrobial activity compared to electron-donating groups (e.g., methoxy), as observed in nitrothiophen-containing compounds (). The target compound’s benzofuran-2-ylmethylidene group balances electron delocalization and hydrophobic interactions .
  • Piperidinyl vs.

Physicochemical Properties

Compound (Position 2 Substituent) Position 7 Substituent Molecular Weight LogP* Water Solubility (mg/mL)*
Target (Benzofuran-2-ylmethylidene) 4-Methylpiperidinyl 429.45 2.8 0.12
Thienylmethylene () 4-Methylpiperidinyl 355.45 2.1 0.35
2-Fluorobenzylidene () Dimethylaminomethyl 357.37 1.9 0.50
4-Methoxybenzylidene () Methyl 324.33 2.5 0.08

*Predicted using QSPR models. The target compound’s higher LogP reflects increased lipophilicity due to the benzofuran-2-ylmethylidene and piperidinyl groups .

Biological Activity

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one , identified by its CAS number 929860-59-3, is a complex organic molecule notable for its structural features, including two benzofuran moieties and a piperidine group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C24H23NO4C_{24}H_{23}NO_4 with a molecular weight of 389.4 g/mol. The presence of hydroxyl and piperidine groups suggests significant reactivity and biological activity, typical of benzofuran derivatives.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Properties : Benzofurans are known for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
  • Anticancer Activity : Several studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, such as the activation of intrinsic and extrinsic signaling pathways.
  • Anti-inflammatory Effects : Compounds in this class may reduce pro-inflammatory markers and improve conditions related to inflammation by modulating immune responses.

Anticancer Activity

A study focusing on benzofuran derivatives demonstrated that certain compounds could inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs were shown to induce apoptosis in HeLa cells by activating caspase pathways .

Antioxidant Activity

Research has highlighted the antioxidant potential of benzofurans. A comparative analysis revealed that these compounds could significantly reduce oxidative stress markers in vitro, showing promise for therapeutic applications in conditions characterized by oxidative damage.

Anti-inflammatory Mechanisms

In vitro studies have indicated that benzofuran derivatives can lower levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, suggesting their potential as anti-inflammatory agents. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

StudyFindings
Anticancer Study on HeLa Cells Induced apoptosis via caspase activation; significant reduction in cell viability at specific concentrations .
Oxidative Stress Mitigation Demonstrated a reduction in oxidative stress markers; enhanced cellular antioxidant defenses.
Anti-inflammatory Assessment Decreased NO and ROS levels in RAW264.7 macrophages; potential for treating inflammatory conditions.

Mechanistic Insights

The biological activities of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress and inflammatory pathways.
  • Receptor Modulation : Its structural components suggest potential interactions with cellular receptors, influencing signaling pathways related to cell survival and proliferation.
  • Reactive Oxygen Species Scavenging : The hydroxyl group enhances its ability to donate electrons, thereby neutralizing free radicals.

Q & A

Q. What synthetic methodologies are effective for preparing (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis involves a multi-step approach. A key intermediate, such as a substituted benzofuran core, can be functionalized via condensation reactions. For example, NaH in THF is used to deprotonate phenolic hydroxyl groups, enabling alkylation or substitution reactions (e.g., introducing the 4-methylpiperidinylmethyl group at position 7) . Substituent variations (e.g., benzyloxy, methoxy) on the benzofuran scaffold can be achieved using regioselective protection/deprotection strategies . Yield optimization requires strict anhydrous conditions and temperature control (0°C to room temperature) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include the Z-configuration of the exocyclic double bond (δ 6.5–7.5 ppm for vinyl protons) and the 4-methylpiperidinyl group (δ 1.2–2.8 ppm for methyl and piperidine protons) .
  • HPLC : Chiral stationary phases (e.g., C18 columns) with methanol-buffer mobile phases (pH 4.6) resolve enantiomers, ensuring >98% purity .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 421.18 (calculated for C₂₄H₂₃NO₅) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted intermediates. For polar impurities, recrystallization in ethanol/water (7:3 v/v) enhances purity (>99%) . Preparative HPLC with a methanol-phosphate buffer system (pH 6.8) is optimal for isolating stereoisomers .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts (e.g., Ru-based catalysts for olefin cross-metathesis) enables enantioselective formation of the benzofuran scaffold . Intramolecular oxo-Michael reactions under basic conditions (e.g., K₂CO₃ in DMF) yield diastereomeric excess (>90% ee), validated by chiral HPLC .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from sample degradation or matrix effects. Stabilize samples via continuous cooling (4°C) during biological assays to minimize organic compound degradation . Use standardized cell lines (e.g., HEK293 for cytotoxicity) and replicate experiments across independent labs to validate antimicrobial or antiviral activity (e.g., IC₅₀ values) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., cyclooxygenase-2) identifies binding motifs. DFT calculations (B3LYP/6-31G*) optimize the Z-configuration’s electronic structure, correlating with NMR chemical shifts . MD simulations (100 ns, CHARMM force field) assess stability of the 4-methylpiperidinyl group in hydrophobic pockets .

Q. What strategies resolve low reproducibility in synthetic yields?

  • Methodological Answer : Trace moisture or oxygen often reduces yields. Implement Schlenk techniques for moisture-sensitive steps (e.g., NaH-mediated alkylation) . Reaction monitoring via in-situ FTIR identifies intermediate formation, allowing real-time optimization. For scale-up, switch from batch to flow chemistry to improve heat/mass transfer .

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